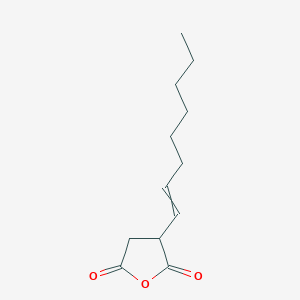

Octenyl succinic anhydride

Description

The exact mass of the compound 3-Octenylsuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octenyl succinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octenyl succinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(E)-oct-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISWPFVWWWNNP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7757-96-2, 26680-54-6 | |

| Record name | 1-Octenyl succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026680546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-3-(1-octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTENYL SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-3-(1-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Octenyl succinic anhydride fundamental properties for researchers

An In-depth Whitepaper on the Core Properties, Experimental Protocols, and Applications of Octenyl Succinic Anhydride (B1165640) (OSA) for Researchers, Scientists, and Drug Development Professionals.

Octenyl succinic anhydride (OSA) is a versatile and widely utilized chemical intermediate, primarily recognized for its role in the modification of starches and other polysaccharides. This modification imparts amphiphilic properties, rendering the resulting polymers effective as emulsifiers, stabilizers, and encapsulating agents across the food, pharmaceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the fundamental properties of OSA, detailed experimental protocols for its application in starch modification, and insights into its mechanism of action.

Core Properties of Octenyl Succinic Anhydride

Octenyl succinic anhydride is a cyclic dicarboxylic acid anhydride featuring a C8 alkenyl group. This unique structure, combining a hydrophilic anhydride ring and a hydrophobic octenyl chain, is the basis of its functionality.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of OSA are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Chemical Name | 3-((E)-oct-1-enyl)oxolane-2,5-dione | [1] |

| Synonyms | 1-Octenylsuccinic anhydride, OSA, n-Octenylsuccinic anhydride | [1][2] |

| CAS Number | 26680-54-6 | [2][3] |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Melting Point | 8-12 °C | [2] |

| Boiling Point | 168 °C at 10 mm Hg | [2] |

| Density | ~1 g/mL at 25 °C | [2][3] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [5] |

| Flash Point | >230 °F (>110 °C) | [2] |

Reactivity and Functional Mechanisms

The chemical reactivity of OSA is centered around two key features: the anhydride ring and the carbon-carbon double bond in the octenyl chain.[6]

-

Anhydride Ring Reactivity: The succinic anhydride ring is highly susceptible to nucleophilic attack, particularly from hydroxyl (-OH) and amino (-NH₂) groups.[6] This reactivity is the basis for its most common application: the esterification of polysaccharides like starch.[7][8] In an alkaline environment, the hydroxyl groups of the starch molecule react with the anhydride, opening the ring to form an ester linkage and introducing a carboxyl group.[7] This process grafts the hydrophobic octenyl chain onto the hydrophilic starch backbone, creating an amphiphilic polymer.

-

Alkene Chain Reactivity: The carbon-carbon double bond in the octenyl group can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.[6] These reactions provide opportunities for further functionalization of the hydrophobic tail, allowing for the tailoring of its properties for specific applications.[6]

The primary mechanism of action for OSA-modified substances, particularly OSA-starch, is their ability to act as stabilizers in emulsions. The hydrophobic octenyl groups adsorb at the oil-water interface, while the hydrophilic starch backbone remains in the aqueous phase, creating a steric barrier that prevents droplet coalescence.

Experimental Protocols

This section provides detailed methodologies for the synthesis of OSA-modified starch, determination of the degree of substitution, and characterization of the resulting product.

Synthesis of Octenyl Succinic Anhydride (OSA) Modified Starch

This protocol describes the aqueous slurry method for the esterification of starch with OSA.

Materials:

-

Native starch (e.g., corn, potato, rice)

-

Octenyl succinic anhydride (OSA)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 3%)

-

Hydrochloric acid (HCl) solution (e.g., 1 M or 3%)

-

Distilled water

-

pH meter

-

Stirring apparatus

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare a starch slurry by dispersing a known amount of starch (e.g., 100 g, dry basis) in distilled water (e.g., 140 mL).[9]

-

Adjust the pH of the slurry to a slightly alkaline condition (typically pH 8.0-9.0) using the NaOH solution while stirring continuously.[9][10]

-

Slowly add the desired amount of OSA (e.g., 3% based on starch weight) to the slurry dropwise over a period of time (e.g., 2 hours).[7] Maintain the pH of the reaction mixture at the set point by adding NaOH solution as needed.

-

Continue the reaction with constant stirring for a specified duration (e.g., 2-6 hours) at a controlled temperature (e.g., 30-40 °C).[5][9]

-

After the reaction is complete, neutralize the slurry to pH 6.5-7.0 with the HCl solution.[9]

-

Separate the modified starch from the slurry by centrifugation.

-

Wash the resulting starch cake multiple times with distilled water and then with ethanol or acetone to remove unreacted OSA and salts.[9]

-

Dry the washed OSA-starch in an oven at a controlled temperature (e.g., 40-45 °C) for 24 hours.[7][9]

-

Grind the dried product to obtain a fine powder.

Determination of the Degree of Substitution (DS)

The degree of substitution is a critical parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the starch. A common method for determining DS is by titration.[4][7]

Materials:

-

OSA-modified starch (dry)

-

0.5 N Sodium hydroxide (NaOH) solution

-

0.5 N Hydrochloric acid (HCl) solution

-

Phenolphthalein (B1677637) indicator

-

Distilled water

-

Shaker

Procedure:

-

Accurately weigh about 5 g of the dry OSA-starch into a flask.

-

Add 50 mL of distilled water to disperse the starch.

-

Add 25 mL of 0.5 N NaOH solution to the suspension.

-

Seal the flask and shake for 24 hours at room temperature to saponify the ester linkages.[4]

-

Add a few drops of phenolphthalein indicator to the suspension.

-

Titrate the excess alkali in the sample with 0.5 N HCl until the pink color disappears.

-

Perform a blank titration with the native (unmodified) starch following the same procedure.

-

Calculate the percent OSA substitution and the degree of substitution using the following equations:

% OSA = [(V_blank - V_sample) * N_HCl * 210.27 * 100] / (W_sample * 1000)

DS = (162 * % OSA) / [21027 - (209.27 * % OSA)]

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

210.27 = Molecular weight of OSA ( g/mol )

-

W_sample = Weight of the dry OSA-starch sample (g)

-

162 = Molecular weight of an anhydroglucose unit ( g/mol )

-

Characterization of OSA-Modified Starch

Several analytical techniques can be employed to characterize the structural and functional properties of OSA-modified starch.

| Characterization Technique | Information Provided | Citations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the esterification by identifying the characteristic carbonyl (C=O) stretching peak of the ester group, typically around 1720-1730 cm⁻¹. | [11][12] |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the starch granules to assess if the modification process has caused any significant changes to their structure. | [5][8] |

| X-Ray Diffraction (XRD) | Determines the crystalline structure of the starch (e.g., A-type, B-type, C-type) and evaluates if the modification has altered the crystallinity. | [8][12] |

| Particle Size Analysis | Measures the particle size distribution of the starch granules, which can be affected by the introduction of the bulky OSA groups. | [12] |

| Pasting Properties (Rapid Visco-Analyzer - RVA) | Evaluates the viscosity changes of the starch paste during heating and cooling, providing insights into properties like peak viscosity, breakdown, and setback, which are important for food applications. | [10][12] |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the modified starch. | [8][11] |

Safety and Handling

Octenyl succinic anhydride is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][3] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area.[13]

Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[1] Keep the container tightly sealed.

Disposal: Dispose of OSA and its containers in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

Applications in Research and Development

The amphiphilic nature of OSA-modified starches makes them valuable in a wide range of research and development applications.

-

Emulsification and Stabilization: OSA-starches are extensively studied for their ability to stabilize oil-in-water emulsions in food products like sauces, dressings, and beverages.[10][14] They are also investigated as stabilizers for Pickering emulsions.[8][15]

-

Encapsulation: The hydrophobic interior of the modified starch can encapsulate lipophilic compounds such as flavors, vitamins, and active pharmaceutical ingredients (APIs), protecting them from degradation and controlling their release.

-

Drug Delivery: In pharmaceuticals, OSA-modified starches are explored as excipients for the controlled release of drugs and to improve the stability and bioavailability of poorly water-soluble compounds.[10]

-

Biomaterials: The ability of OSA to modify the surface properties of biomaterials is an area of active research, with potential applications in tissue engineering and medical device coatings.[16]

Logical Relationships and Mechanisms

The functional properties of OSA-modified starch are a direct consequence of its chemical structure. The logical flow from modification to application is illustrated in the following diagram.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 2spi.com [2spi.com]

- 3. 2017erp.com [2017erp.com]

- 4. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10079B [pubs.rsc.org]

- 6. 1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 12. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gulfbayport.com [gulfbayport.com]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Octenyl Succinic Anhydride (OSA) and its Derivatives

This technical guide provides a comprehensive overview of the synthesis and characterization of Octenyl Succinic Anhydride (B1165640) (OSA) and its primary application in the modification of biopolymers, particularly starch. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the unique amphiphilic properties of OSA-modified compounds.

Introduction

Octenyl Succinic Anhydride (OSA) is a cyclic dicarboxylic anhydride that features an eight-carbon octenyl chain, rendering it hydrophobic, and a reactive anhydride group. While OSA itself can be synthesized through the alkylation of 1-octene (B94956) with maleic anhydride at high temperatures, its predominant use is as a modifying agent to impart amphiphilic (both hydrophilic and lipophilic) properties to natural polymers like starch, gelatin, and hyaluronic acid.[1][2][3] The most common derivative, OSA-modified starch (OSA-starch), is produced via an esterification reaction where the hydroxyl groups of the polymer are reacted with OSA.[4] This modification introduces hydrophobic octenyl groups onto the hydrophilic polymer backbone, creating a powerful hydrocolloid with applications as an emulsifier, encapsulating agent, fat replacer, and drug delivery vehicle.[4][5][6] In the pharmaceutical industry, OSA-modified starches are explored for controlled drug release, enhancing the stability of formulations, and serving as functional excipients.[5][7]

Synthesis of OSA-Modified Starch

The synthesis of OSA-starch is the most common application of Octenyl Succinic Anhydride. The process involves the esterification of starch with OSA, typically conducted in an aqueous slurry under mild alkaline conditions.[8] The reaction targets the hydroxyl groups on the glucose units of the starch polymer. The alkaline pH facilitates the reaction, which occurs predominantly in the amorphous regions and on the surface of the starch granules.[4][8]

The general reaction is depicted below:

References

- 1. chembk.com [chembk.com]

- 2. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 6. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and physical characterization of octenyl succinic anhydride-modified starches with potential applications in pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Technical Guide to the Chemical Reactivity of Octenyl Succinic Anhydride with Polysaccharides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of natural polysaccharides with octenyl succinic anhydride (B1165640) (OSA) is a pivotal chemical strategy for creating amphiphilic biopolymers. This process, an esterification reaction, grafts a hydrophobic octenyl succinate (B1194679) group onto the hydrophilic polysaccharide backbone, imparting valuable surface-active properties. The resulting OSA-modified polysaccharides are extensively utilized as emulsifiers, stabilizers, and encapsulating agents across the food, cosmetic, and pharmaceutical industries.[1][2][3] Their biocompatibility, biodegradability, and tunable properties make them ideal candidates for advanced drug delivery systems, where they can enhance the solubility, stability, and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[4][5][6][7] This guide provides a comprehensive overview of the core chemical principles, experimental methodologies, and critical parameters governing the reaction between OSA and various polysaccharides.

Chemical Reaction: Mechanism and Principles

The fundamental reaction between a polysaccharide and OSA is an esterification process.[1][4] Under alkaline conditions, the hydroxyl groups (-OH) on the glucose units of the polysaccharide act as nucleophiles, attacking the electrophilic carbonyl carbon of the cyclic anhydride group in the OSA molecule. This opens the anhydride ring and forms an ester linkage, covalently bonding the octenyl succinate moiety to the polysaccharide chain. The reaction also generates a free carboxylic acid group, which contributes to the anionic nature of the modified polymer at intermediate pH levels.[4][8][9]

This modification primarily occurs in the more accessible amorphous regions of the polysaccharide granules, rather than the highly ordered crystalline areas.[10][11] Consequently, the overall granular morphology and crystalline structure are often preserved, while the surface chemistry and functionality are significantly altered.[10][11]

Caption: Reaction mechanism of OSA with a polysaccharide hydroxyl group.

Critical Factors Influencing Reactivity

The efficiency of the esterification and the resulting degree of substitution (DS)—the average number of hydroxyl groups substituted per monomer unit—are governed by several key parameters.[12]

-

pH: The reaction is highly pH-dependent. An alkaline environment, typically between pH 8.0 and 9.0, is essential to deprotonate a sufficient number of hydroxyl groups on the polysaccharide, enhancing their nucleophilicity, and to facilitate the ring-opening of the anhydride.[13][14][15] Studies have shown that controlling the pH is critical for optimizing the reaction.[13][14][16]

-

Temperature: The reaction is generally conducted at moderately elevated temperatures, often in the range of 30-40°C.[1][13] While higher temperatures can increase the reaction rate, they may also promote the hydrolysis of OSA and potentially cause unwanted degradation or gelatinization of the polysaccharide.[17]

-

OSA Concentration: The degree of substitution (DS) generally increases with a higher concentration of OSA added to the reaction mixture.[15][18][19] However, the reaction efficiency may decrease at very high concentrations due to the limited solubility of OSA in aqueous systems.[13]

-

Polysaccharide Source and Concentration: The botanical origin of the polysaccharide (e.g., waxy corn, potato, rice starch, pullulan) significantly impacts reactivity due to differences in granular structure, amylose/amylopectin ratio, and molecular weight.[12][20] The concentration of the polysaccharide slurry also plays a role, with optimal values typically around 35% (w/w) to ensure adequate mixing and reagent accessibility.[13][14]

-

Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 2-6 hours) to achieve the desired DS.[12][21] The reaction rate slows as the more accessible hydroxyl groups are consumed.

Experimental Protocols

General Synthesis of OSA-Modified Polysaccharide (Aqueous Slurry Method)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of OSA-starches.[12][15][21]

-

Slurry Preparation: Prepare a polysaccharide slurry (e.g., 35% w/w) by suspending the dry polysaccharide powder (e.g., 100 g) in distilled water (e.g., 285 mL). Maintain continuous stirring to ensure a homogeneous suspension.

-

pH Adjustment: Place the slurry in a reaction vessel equipped with a pH meter and a stirrer. Adjust the pH of the slurry to the desired alkaline value (typically 8.5) using a sodium hydroxide (B78521) solution (e.g., 1 M NaOH).[21]

-

Initiation of Reaction: While maintaining the temperature at 35°C, slowly add the desired amount of OSA (e.g., 3% based on starch weight) to the slurry over a period of 1-2 hours.[15] Throughout the addition and subsequent reaction, continuously monitor the pH and add NaOH solution as needed to maintain the setpoint (e.g., pH 8.5).[21]

-

Reaction Period: Allow the reaction to proceed under constant stirring and controlled temperature and pH for a specified duration (e.g., 4-6 hours).[12][21]

-

Termination and Neutralization: Stop the reaction by neutralizing the slurry to pH 7.0 with a dilute acid solution (e.g., 1 M HCl).[12][21]

-

Purification: Centrifuge the suspension to collect the modified polysaccharide. Wash the resulting solid residue multiple times with distilled water to remove unreacted reagents and salts. A final wash with acetone (B3395972) or ethanol (B145695) is often performed to facilitate drying.[12][21]

-

Drying: Dry the purified product in an oven at a controlled temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.[21]

Determination of Degree of Substitution (DS) by Titration

The DS is a critical parameter that quantifies the extent of modification. A common method is back-titration, as described by Song et al. (2006) and cited in subsequent studies.[12][21]

-

Accurately weigh about 1 g of the dried OSA-modified polysaccharide into a flask.

-

Disperse the sample in 50 mL of distilled water.

-

Add a known excess amount of 0.1 M NaOH (e.g., 25 mL) to the dispersion.

-

Heat the mixture in a boiling water bath for 30 minutes to ensure complete saponification of the ester groups.

-

Cool the solution to room temperature.

-

Titrate the excess NaOH with a standardized 0.1 M HCl solution using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration using the unmodified polysaccharide.

-

The DS is calculated using the following formula: DS = (V₀ - V₁) × M × 0.21 / W Where:

-

V₀ = Volume of HCl used for the blank titration (mL)

-

V₁ = Volume of HCl used for the sample titration (mL)

-

M = Molarity of the HCl solution (mol/L)

-

0.21 = Molecular weight of the OSA group (210 g/mol ) divided by 1000

-

W = Weight of the dry sample (g)

-

Caption: General experimental workflow for OSA-polysaccharide synthesis.

Quantitative Data on Reaction and Properties

The reaction conditions directly influence the DS, which in turn dictates the physicochemical properties of the modified polysaccharide.

Table 1: Representative Reaction Conditions and Resulting Degree of Substitution (DS)

| Polysaccharide Source | OSA (% w/w) | Temp (°C) | pH | Time (h) | Degree of Substitution (DS) | Reference(s) |

| Early Indica Rice Starch | 3% | 33.4 | 8.4 | 4 | 0.0188 | [14] |

| High-Amylose Japonica Rice | 3% | 25 | 8.5 | 6 | 0.0177 | [12][21] |

| High-Amylose Japonica Rice | 8% | 25 | 8.5 | 6 | 0.0285 | [12][21] |

| Wheat Starch | 8% | - | 8.5-9.0 | 2 | 0.091 | [18] |

| Taro Starch Nanoparticles | - | - | - | - | 0.024 - 0.036 | [10] |

| Pullulan | 3% | - | - | - | 0.0163 | [19] |

| Pullulan | 9% | - | - | - | 0.0469 | [19] |

| Chickpea Starch | - | - | - | 5 | 0.0152 | [4] |

Table 2: Impact of OSA Modification on Polysaccharide Properties

| Property | Change after OSA Modification | Rationale | Reference(s) |

| Hydrophobicity | Increased | Introduction of the hydrophobic octenyl group. | [1][10] |

| Solubility / Swelling Power | Generally Increased | Disruption of intermolecular hydrogen bonds by the bulky OSA groups. | [4][12] |

| Thermal Stability (TGA) | Generally Decreased | The ester linkage is often less stable than the original glycosidic bonds. | [3][10] |

| Crystallinity (XRD) | Generally Decreased Slightly | Reaction occurs mainly in amorphous regions, but can cause minor disruption to crystalline structures. | [3][10][12] |

| Particle Size | May Increase | Aggregation of modified particles due to new hydrophobic interactions. | [3] |

| Emulsifying Capacity | Significantly Increased | Amphiphilic nature allows it to stabilize oil-water interfaces. | [1][19][22] |

| Resistant Starch Content | Increased | Steric hindrance from OSA groups can inhibit enzymatic digestion. | [12][18][23] |

Relevance and Applications in Drug Development

The amphiphilic character imparted by OSA modification makes these polysaccharides highly valuable as excipients in drug delivery systems, particularly for poorly water-soluble drugs.[4][5]

-

Nano-encapsulation: OSA-polysaccharides serve as excellent wall materials for encapsulating hydrophobic bioactive compounds and APIs.[4][5] The hydrophobic octenyl chains form a core that can house the drug, while the hydrophilic polysaccharide backbone provides a stabilizing interface with the aqueous medium.

-

Emulsion Stabilization: They are highly effective at forming and stabilizing oil-in-water (O/W) emulsions and Pickering emulsions.[1][22][24] This is crucial for formulating lipid-based drug delivery systems, which can improve the oral bioavailability of lipophilic drugs. The stability of these emulsions is directly correlated with the DS.[22][24]

-

Controlled Release: The introduction of OSA groups can increase the content of resistant starch, slowing down enzymatic digestion.[12][18] This property can be exploited to design controlled-release formulations for oral drug delivery, protecting the API in the upper gastrointestinal tract and allowing for release further down.

-

Complex Formation: The anionic carboxyl group on the OSA moiety can form electrostatic complexes with cationic polymers like chitosan.[9][16][25] These complexes can be used to form novel particulate systems for co-delivery or to further enhance the stability of emulsions.[9][25]

Caption: Logical pathway from OSA modification to drug delivery uses.

Conclusion

The esterification of polysaccharides with octenyl succinic anhydride is a robust and versatile chemical modification technique. By carefully controlling reaction parameters such as pH, temperature, and reagent concentration, it is possible to synthesize amphiphilic biopolymers with a tailored degree of substitution. These materials exhibit significantly enhanced emulsifying and stabilizing properties, making them indispensable in various industries. For drug development professionals, OSA-modified polysaccharides offer a biocompatible and effective platform for formulating advanced delivery systems that can overcome the challenges associated with hydrophobic APIs, ultimately improving therapeutic efficacy. A thorough understanding of the underlying chemical reactivity is paramount to optimizing these biopolymers for specific, high-value applications.

References

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified polysaccharides as versatile materials in controlled delivery of antidegenerative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Important Polysaccharides in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and characterization of octenyl succinic anhydride modified waxy maize starch hydrolyzate/chitosan complexes with enhanced interfacial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of temperature on the saccharide composition obtained after alpha-amylolysis of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Emulsifying properties and structure characteristics of octenyl succinic anhydride-modified pullulans with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Properties of octenyl succinic anhydride (OSA) modified starches and their application in low fat mayonnaise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch | Semantic Scholar [semanticscholar.org]

- 24. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Amphiphilic Transformation: A Technical Guide to Octenyl Succinic Anhydride (OSA) Modification of Starch

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action behind the modification of starch with octenyl succinic anhydride (B1165640) (OSA). This esterification process imparts amphiphilic properties to the native starch polymer, transforming it into a versatile excipient with broad applications in the food and pharmaceutical industries, particularly as an emulsifier, encapsulant, and stabilizer.[1][2] This document provides a detailed overview of the chemical reaction, experimental protocols for synthesis and characterization, and a summary of the resulting physicochemical properties.

Mechanism of Action: The Esterification Reaction

The fundamental mechanism of OSA modification of starch is an esterification reaction that occurs under alkaline conditions.[1] The process involves the nucleophilic attack of the hydroxyl groups on the starch molecule on the carbonyl group of the octenyl succinic anhydride. This reaction opens the anhydride ring, forming an ester linkage with the starch backbone and introducing a hydrophilic carboxyl group and a hydrophobic octenyl chain.[1] This dual nature is the key to the functionality of OSA-modified starch, enabling it to act as an effective interfacial agent.[1]

The reaction is influenced by several key parameters, including pH, temperature, reaction time, starch concentration, and the concentration of OSA.[1] Optimal conditions are crucial for achieving the desired degree of substitution (DS) and reaction efficiency. The degree of substitution, a measure of the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that dictates the functional properties of the modified starch.

Caption: Chemical reaction between starch and octenyl succinic anhydride.

Quantitative Data on Physicochemical Properties

The modification of starch with OSA leads to significant changes in its physicochemical properties. The extent of these changes is largely dependent on the botanical origin of the starch and the degree of substitution.

| Property | Botanical Origin | Degree of Substitution (DS) | Observation | Reference |

| Peak Viscosity | Rice, Wheat | Increased with OSA modification | Significantly higher peak, hot paste, and cool paste viscosities compared to native starch. | [3] |

| Potato | Increased with OSA modification | Only cool paste viscosity was significantly higher. | [3] | |

| Swelling Volume | Rice, Wheat | Increased with OSA modification | Significantly higher compared to native starch. | [3] |

| Potato | Decreased at high DS | Slightly lower at high degrees of substitution. | [3] | |

| Gelatinization Temperature | Rice | Decreased at low DS | Sharply lower at low degrees of substitution. | [3] |

| Wheat | Decreased | Slightly lower even at high degrees of substitution. | [3] | |

| Potato | Increased | Higher than the native starch. | [3] | |

| Enthalpy of Gelatinization | Rice, Wheat, Potato | Decreased with increasing DS | Gradually decreased as the degree of substitution increased. | [3] |

| Solubility | Turmeric | Increased with OSA addition | Increased solubility with higher amounts of OSA. | [4] |

| Syneresis | Turmeric | Decreased with OSA addition | Reduced water separation in the gel with more OSA. | [4] |

| Emulsifying Capacity | Potato | Increased with increasing DS | Improved emulsifying capacity and emulsion stability with a higher degree of substitution. | [5] |

| Freeze-thaw Stability | Potato | Increased with increasing DS | Enhanced stability through multiple freeze-thaw cycles with a higher degree of substitution. | [5] |

| Parameter | Rice Starch (DS) | Tapioca Starch (DS) | Oat Starch (DS) | Reference |

| DS Range | 0.0034–0.0169 | 0.0038–0.0121 | 0.0034–0.0164 | [6] |

| Relative Crystallinity | Decreased with increasing DS | Decreased with increasing DS | Decreased with increasing DS | [6] |

| Emulsion Index (EI) | Increased with increasing DS | Increased with increasing DS | Increased with increasing DS | [6] |

Experimental Protocols

Synthesis of OSA-Modified Starch (Aqueous Slurry Method)

This protocol describes a common laboratory-scale method for the synthesis of OSA-modified starch.

Caption: General experimental workflow for the synthesis of OSA-modified starch.

Methodology:

-

Starch Slurry Preparation: Suspend a known weight of native starch (e.g., 100 g, dry basis) in distilled water to form a slurry of a specific concentration (e.g., 35% w/w).[4]

-

pH Adjustment: While stirring, adjust the pH of the slurry to a range of 8.0-9.0 using a sodium hydroxide (B78521) solution (e.g., 3% w/v).[7]

-

OSA Addition: Slowly add a predetermined amount of octenyl succinic anhydride (e.g., 3% w/w based on the dry starch weight) to the slurry over a period of time (e.g., 2 hours).[7]

-

Reaction: Maintain the reaction at a constant temperature (e.g., 30-35°C) with continuous stirring for a set duration (e.g., 2-4 hours). Continuously monitor and maintain the pH within the desired range by adding NaOH solution as needed.[7][8]

-

Neutralization: After the reaction period, neutralize the slurry to a pH of 6.5-7.0 with a dilute acid solution (e.g., 0.5 M HCl).[6]

-

Washing: Separate the modified starch from the reaction mixture by centrifugation. Wash the starch pellet multiple times with distilled water and then with ethanol (B145695) to remove unreacted reagents and by-products.[1][7]

-

Drying: Dry the washed OSA-modified starch in an oven at a controlled temperature (e.g., 40-45°C) until a constant weight is achieved.[1]

-

Sieving: Mill and sieve the dried product to obtain a fine powder.[6]

Determination of the Degree of Substitution (DS) - Titration Method

The degree of substitution is a critical parameter and can be determined by a simple titration method.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of the dried OSA-modified starch (e.g., 5 g) and disperse it in a known volume of distilled water (e.g., 50 mL).[7]

-

Saponification: Add a standardized solution of sodium hydroxide (e.g., 25 mL of 0.5 N NaOH) to the starch suspension and stir for a specified time (e.g., 24 hours) to saponify the ester linkages.

-

Titration: Titrate the excess alkali in the solution with a standardized solution of hydrochloric acid (e.g., 0.5 N HCl) using phenolphthalein (B1677637) as an indicator.

-

Blank Titration: Perform a blank titration using the native, unmodified starch following the same procedure.

-

Calculation: The degree of substitution is calculated using the following formula:

DS = (V_blank - V_sample) × M_HCl × 0.21 / W_starch

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

M_HCl = Molarity of the HCl solution (mol/L)

-

0.21 = Molecular weight of the octenyl succinate (B1194679) group ( g/mol )

-

W_starch = Weight of the dry starch sample (g)

-

Characterization Techniques

FTIR spectroscopy is used to confirm the introduction of the octenyl succinyl group onto the starch backbone.

Methodology:

-

Sample Preparation: Prepare a pellet by mixing a small amount of the dried starch sample with potassium bromide (KBr) and pressing it under high pressure.

-

Analysis: Record the FTIR spectrum of the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The presence of new absorption peaks around 1725 cm⁻¹ (C=O stretching of the ester) and 1570 cm⁻¹ (asymmetric stretching of the carboxylate) confirms the successful modification of the starch.[9][10]

XRD analysis is employed to investigate the changes in the crystalline structure of the starch granules after modification.

Methodology:

-

Sample Preparation: Equilibrate the starch samples to a constant moisture content.

-

Analysis: Mount the sample on the XRD instrument and scan over a range of 2θ angles (e.g., 5-40°).

-

Interpretation: The modification with OSA generally leads to a decrease in the relative crystallinity of the starch, indicating that the reaction primarily occurs in the amorphous regions of the starch granule.[6] The crystalline type (A, B, or C) of the starch can also be determined from the diffraction pattern.

SEM is utilized to observe the morphological changes of the starch granules after the OSA modification.

Methodology:

-

Sample Preparation: Mount the dry starch powder onto an aluminum stub using double-sided adhesive tape.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Observe the sample under the SEM at various magnifications to visualize the surface morphology of the starch granules. OSA modification typically does not significantly alter the overall granular shape but may cause some surface irregularities.

Logical Relationships in OSA-Starch Functionality

The effectiveness of OSA-modified starch in various applications is a direct consequence of its altered physicochemical properties, which are in turn governed by the degree of substitution and the inherent characteristics of the native starch.

Caption: Relationship between synthesis parameters, properties, and performance.

Conclusion

The modification of starch with octenyl succinic anhydride is a well-established and effective method for producing a highly functional amphiphilic polymer. The introduction of the hydrophobic octenyl group and the hydrophilic carboxyl group transforms the native starch into a powerful emulsifier and stabilizer. The degree of substitution is the most critical parameter influencing the physicochemical properties and, consequently, the performance of the OSA-modified starch in various applications. A thorough understanding of the reaction mechanism and the ability to control the synthesis parameters are essential for tailoring the properties of OSA-modified starch to meet the specific demands of researchers, scientists, and drug development professionals.

References

- 1. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. Speed shear rate impact on the properties of OSA-modified potato starch [scielo.org.pe]

The Versatility of Octenyl Succinic Anhydride: A Technical Guide to its Applications in Food and Pharmaceutical Research

An in-depth exploration of octenyl succinic anhydride (B1165640) (OSA) reveals its pivotal role in advancing food formulation and pharmaceutical drug delivery. This technical guide synthesizes key research to provide researchers, scientists, and drug development professionals with a comprehensive understanding of OSA's functionality, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Octenyl succinic anhydride is a modified food starch approved for use as a food additive in many countries, including by the U.S. Food and Drug Administration (FDA) and in the European Union.[1][2][3] The modification involves the esterification of starch with octenyl succinic anhydride, a process that introduces both hydrophobic (octenyl) and hydrophilic (succinic acid) groups onto the starch backbone.[4][5] This amphiphilic nature is the cornerstone of its wide-ranging applications, primarily as an emulsifier, encapsulating agent, fat replacer, and stabilizer in the food industry, and as a versatile excipient in pharmaceuticals.[1][6][7][8]

Core Applications in the Food Industry

In the food sector, OSA-modified starches are prized for their ability to stabilize oil-in-water emulsions, making them integral components in products like sauces, dressings, and beverages.[7][9] The hydrophobic octenyl group adsorbs at the oil-water interface, while the hydrophilic starch backbone remains in the aqueous phase, creating a stable barrier that prevents droplet coalescence.[7] This emulsifying capability also makes OSA-modified starches excellent wall materials for the microencapsulation of flavors, vitamins, and other bioactive compounds, protecting them from degradation and controlling their release.[10][11] Furthermore, OSA-modified starches are utilized as fat replacers, mimicking the mouthfeel and texture of fats while reducing the overall caloric content of food products.[6]

Emerging Roles in Pharmaceutical Research

The pharmaceutical industry has increasingly recognized the potential of OSA-modified biopolymers, particularly in the development of advanced drug delivery systems.[8][9] The amphiphilic properties of OSA-modified starches and other polysaccharides enable the formation of nanoparticles, micelles, and Pickering emulsions, which can encapsulate and protect therapeutic agents.[8][10][12] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs, facilitate controlled release, and potentially target specific sites within the body.[9][13][14]

Quantitative Data Summary

The functional properties of OSA-modified starches are heavily influenced by the degree of substitution (DS), which is the average number of hydroxyl groups substituted with OSA groups per anhydroglucose (B10753087) unit. The DS can be controlled by varying reaction conditions such as pH, temperature, reaction time, and the concentration of OSA.

Table 1: Physicochemical Properties of OSA-Modified Starches

| Starch Source | OSA Concentration (%) | Degree of Substitution (DS) | Particle Size (nm) | Key Findings |

| Waxy Corn Starch | Not specified | 0.0204 (predicted max) | Not specified | Optimized reaction conditions predicted for maximal DS.[15] |

| Turmeric Starch | 0.5 - 3 | 0.0144 - 0.0264 | Not specified | Increased DS led to improved solubility, swelling, and stability of Pickering emulsions.[4] |

| Pearl Millet Starch | 3 | 0.010 - 0.025 | Not specified | OSA modification increased pasting viscosities and resistant starch content.[7] |

| Early Indica Rice Starch | 3 | 0.0188 | Not specified | Optimized preparation resulted in high reaction efficiency and improved paste properties.[2] |

| High-Amylose Japonica Rice Starch | Not specified | up to 0.0285 | 8870 (volume-average) | OSA modification increased peak viscosity and resistant starch content.[16] |

| Taro Starch Nanoparticles | 50 - 100 (based on starch weight) | 0.024 - 0.036 | 60 - 200 | Increased DS led to larger nanoparticle size and improved dispersibility in nonpolar solvents.[12][17] |

| Wheat Starch | Not specified | up to 0.019 | Not specified | OSA modification enhanced solubility, water absorption, and apparent viscosity.[18][19] |

| Kodo Millet Starch | 0.5 - 3 | 0.0032 - 0.0229 | 7440 - 7600 | Esterification increased particle size and altered surface morphology.[20] |

Table 2: Functional Properties of Emulsions and Encapsulates with OSA-Modified Starches

| Application | Core Material | Wall Material/Stabilizer | Key Quantitative Findings |

| Encapsulation | Coenzyme Q10 | OSA-modified starch | Emulsion particle size: 200-300 nm; CoQ10 retention: 98.2%.[21] |

| Encapsulation | β-carotene | OSA-modified porous starch | Bioaccessibility of β-carotene enhanced with increasing DS of OSA-modified starch.[22] |

| Emulsion Stability | Soy protein-EGCG complexes | OSA-modified starch | Mean particle diameter of complexes decreased from 379.6 nm to 272.7 nm with increasing OSAS ratio.[23][24] |

| Emulsion Stability | Myofibrillar protein | OSA-modified starch | Addition of 1% OSA starch significantly enhanced emulsion stability.[25] |

| Drug Delivery | Indomethacin | OSA-starch nanoparticles | Mean nanoparticle diameter of 86.69 nm.[13] |

| Encapsulation | Limonene (B3431351) | OSA-modified starch | Particle sizes in the range of 62-248 nm in suspension.[26] |

Experimental Protocols

General Protocol for OSA Modification of Starch

This protocol is a synthesis of methodologies described in the literature.[2][3][7] Specific parameters should be optimized for each type of starch and desired degree of substitution.

-

Starch Slurry Preparation: A starch slurry is prepared by dispersing a known weight of native starch in distilled water (typically 30-40% w/w).[2]

-

pH Adjustment: The pH of the slurry is adjusted to a slightly alkaline condition (pH 8.0-9.0) using a sodium hydroxide (B78521) solution (e.g., 1 M or 3%).[2][7]

-

OSA Addition: Octenyl succinic anhydride (typically 3% based on the dry weight of starch) is added slowly to the stirring slurry over a period of time (e.g., 1-2 hours).[2][7] The pH is maintained at the desired level throughout the addition by continuous monitoring and addition of NaOH solution.

-

Reaction: The reaction is allowed to proceed for a specified duration (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature to 35°C).[2][3][7]

-

Neutralization and Washing: After the reaction, the pH of the slurry is adjusted to 6.5-7.0 with an acid solution (e.g., 1 M HCl).[2][7] The modified starch is then collected by centrifugation, washed multiple times with distilled water and ethanol (B145695) to remove unreacted OSA and salts, and finally dried.

Preparation of OSA-Starch Stabilized Emulsions

The following is a general workflow for preparing oil-in-water emulsions stabilized by OSA-modified starch.

-

Preparation of Aqueous Phase: The OSA-modified starch is dispersed in the aqueous phase (e.g., water or buffer) at a desired concentration. The dispersion may be heated to facilitate gelatinization and hydration of the starch.

-

Preparation of Oil Phase: The oil phase, which may contain a lipophilic active ingredient, is prepared separately.

-

Emulsification: The oil phase is gradually added to the aqueous phase under high-shear homogenization to create a coarse emulsion.

-

Homogenization: The coarse emulsion is then subjected to high-pressure homogenization or microfluidization to reduce the droplet size to the desired range (nanometer or micrometer scale).[21]

-

Characterization: The resulting emulsion is characterized for particle size, zeta potential, stability, and encapsulation efficiency.

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and concepts related to the application of octenyl succinic anhydride.

Caption: Workflow for the chemical modification of starch with octenyl succinic anhydride.

Caption: Logical relationship of OSA modification to its functional properties and applications.

Conclusion

Octenyl succinic anhydride is a powerful and versatile tool in both food and pharmaceutical research. Its ability to impart amphiphilic properties to natural polymers like starch opens up a vast array of possibilities for creating novel food textures, protecting sensitive ingredients, and developing sophisticated drug delivery systems. The continued exploration of OSA modification techniques and the resulting functional properties of the modified biopolymers will undoubtedly lead to further innovations in these fields. Researchers are encouraged to build upon the foundational knowledge presented in this guide to tailor OSA-modified systems for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Modification of Sago Starch via Heat Moisture Treatment and Octenyl Succinylation to Improve Starch Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 10. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of octenyl succinylated normal and waxy starches of maize as encapsulating agents for anthocyanins by spray-drying - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Production of octenyl succinic anhydride-modified waxy corn starch and its characterization. | Semantic Scholar [semanticscholar.org]

- 16. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nano-encapsulation of coenzyme Q10 using octenyl succinic anhydride modified starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Frontiers | Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes [frontiersin.org]

- 24. Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Nanoencapsulation of limonene in octenyl succinic anhydride-modified starch (OSA-ST) and maltodextrin: Investigation and comparison of physicochemical properties, efficiency and morphology of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octenyl Succinic Anhydride (OSA) Modified Starches for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octenyl succinic anhydride (B1165640) (OSA) modified starches are emerging as highly versatile and functional excipients in the pharmaceutical industry. By introducing hydrophobic octenyl succinyl groups onto the hydrophilic starch backbone, this modification imparts an amphiphilic character, leading to unique physicochemical properties. These properties, including exceptional emulsifying capabilities, film-forming abilities, and controlled swelling, make OSA-modified starches prime candidates for advanced drug delivery systems. Their biocompatibility, biodegradability, and regulatory acceptance further enhance their appeal for developing novel formulations for oral, topical, and parenteral administration. This technical guide provides a comprehensive overview of OSA-modified starches, including their synthesis, characterization, and application in drug delivery, with a focus on experimental protocols and quantitative data to support formulation development.

Introduction to OSA-Modified Starches

Native starches, while abundant and biocompatible, have limited utility in drug delivery due to their high hydrophilicity, poor processability, and susceptibility to retrogradation. Chemical modification with octenyl succinic anhydride, an esterification reaction, transforms native starch into a surface-active polymer with a balance of hydrophilic and hydrophobic properties.[1][2] This amphiphilicity allows OSA-starches to function as effective stabilizers for emulsions and suspensions, as well as matrices for the encapsulation and controlled release of therapeutic agents.[3][4] The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that dictates the functional properties of the modified starch.[2][5]

Synthesis and Physicochemical Properties

The synthesis of OSA-modified starch is typically carried out in an aqueous slurry under alkaline conditions.[6][7] The reaction involves the esterification of the hydroxyl groups on the starch molecule with octenyl succinic anhydride. The resulting OSA-starch possesses both the hydrophilic nature of the starch backbone and the hydrophobic characteristics of the octenyl group.

The physicochemical properties of OSA-modified starches are largely influenced by the botanical source of the starch and the degree of substitution (DS). These properties are crucial for their application in drug delivery.

Table 1: Physicochemical Properties of OSA-Modified Starches from Various Botanical Sources

| Starch Source | Degree of Substitution (DS) | Particle Size (nm) | Zeta Potential (mV) | Key Physicochemical Properties | Reference(s) |

| Maize | 0.02 | 86.69 | - | Good dispersibility, nanoscaled size. | [8][9] |

| Wheat | 0.012 - 0.019 | - | - | Enhanced solubility and water absorption, lower gelatinization temperature. | [2] |

| Taro | 0.024 - 0.036 | 90 - 200 | - | Increased dispersibility in nonpolar solvents with increasing DS. | [4][5] |

| Rice | 0.0034 - 0.0169 | - | -35.1 to -36.2 | Increased negative charge with modification. | [6][10] |

| Tapioca | 0.0038 - 0.0121 | - | - | Increased contact angle and hydrophobicity with modification. | [6] |

| Oat | 0.0034 - 0.0164 | - | - | Enhanced emulsifying capacity with higher DS. | [6] |

| Potato | - | - | - | Higher paste viscosities compared to native starch. | [11] |

Applications in Drug Delivery

The unique properties of OSA-modified starches make them suitable for a variety of drug delivery applications, primarily centered around their ability to form stable emulsions and encapsulate active pharmaceutical ingredients (APIs).

Emulsification and Stabilization

OSA-starches are excellent emulsifying agents due to their amphiphilic nature. They can effectively stabilize oil-in-water (o/w) emulsions, which are commonly used to formulate hydrophobic drugs. The starch backbone resides in the aqueous phase, while the hydrophobic octenyl groups anchor at the oil-water interface, creating a steric barrier that prevents droplet coalescence.[12][13]

Microencapsulation and Nanoencapsulation

OSA-modified starches are widely used as wall materials for the micro- and nanoencapsulation of both hydrophobic and hydrophilic drugs. This is often achieved through techniques like spray-drying or emulsion-based methods. Encapsulation can protect the drug from degradation, mask unpleasant tastes, and control its release profile.[3][14]

Table 2: Drug Encapsulation and Release Performance of OSA-Modified Starch Systems

| Drug/Active | Starch Source & DS | Encapsulation Efficiency (%) | Drug Loading (%) | Release Kinetics/Mechanism | Reference(s) |

| Mint Flavor | Not Specified (DS 0.0287-0.0379) | 86.68 - 90.10 | - | Release negatively correlated with DS. | [3] |

| Coenzyme Q10 | Not Specified | 98.2 (retention) | - | - | [14] |

| Indomethacin | Maize | - | - | - | [8][9] |

| Naringin | Porous Starch (DS up to 0.0427) | 86.85 | - | Sustained release, decreased with increasing DS. | |

| Acyclovir | Colocasia esculenta | - | - | Zero-order, Non-Fickian super case II transport. | [15][16] |

| Isoniazid | Dioscorea alata | - | - | Non-Fickian super case II transport, fits Korsmeyer-Peppas model. | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of OSA-modified starches, as well as their evaluation for drug delivery applications.

Synthesis of Octenyl Succinic Anhydride (OSA) Modified Starch

This protocol is a generalized procedure based on common aqueous slurry methods.

-

Starch Slurry Preparation: Disperse a known amount of native starch (e.g., 100 g, dry basis) in distilled water (e.g., 300 mL) to form a starch slurry (approximately 33% w/v).

-

pH Adjustment: While stirring the slurry at a controlled temperature (e.g., 30-35°C), adjust the pH to 8.0-9.0 using a sodium hydroxide (B78521) solution (e.g., 3% w/v).

-

OSA Addition: Slowly add a predetermined amount of octenyl succinic anhydride (e.g., 3% w/w of starch) to the slurry over a period of 1-2 hours. Maintain the pH of the reaction mixture within the 8.0-9.0 range by continuously adding the NaOH solution.

-

Reaction: Continue stirring the mixture for an additional 2-4 hours at the same temperature and pH.

-

Neutralization and Washing: After the reaction is complete, adjust the pH to 6.5-7.0 with a dilute acid solution (e.g., 0.5 M HCl).

-

Purification: Centrifuge the suspension (e.g., at 3000 x g for 15 minutes), discard the supernatant, and wash the modified starch pellet multiple times with distilled water and then with ethanol (B145695) to remove any unreacted OSA and salts.

-

Drying: Dry the purified OSA-modified starch in an oven at a low temperature (e.g., 40-45°C) until a constant weight is achieved.

-

Milling and Sieving: Mill the dried product to a fine powder and pass it through a sieve to ensure a uniform particle size.

Determination of Degree of Substitution (DS) by Titration

This titrimetric method is widely used to quantify the extent of OSA modification.

-

Sample Preparation: Accurately weigh about 5 g of the dried OSA-modified starch and disperse it in 50 mL of distilled water.

-

Saponification: Add 25 mL of 0.5 M NaOH solution to the starch suspension.

-

Incubation: Shake the mixture continuously for 24 hours at room temperature to ensure complete saponification of the ester linkages.

-

Titration: Titrate the excess alkali in the sample with a standardized 0.5 M HCl solution using phenolphthalein (B1677637) as an indicator.

-

Blank Titration: Perform a blank titration using the same procedure with the corresponding native (unmodified) starch.

-

Calculation: Calculate the percentage of OSA substitution and the DS using the following formulas:

% OSA Substitution = [(V_blank - V_sample) × N × 210.22 × 100] / (W × 1000)

DS = (162 × % OSA Substitution) / [21022 - (209.22 × % OSA Substitution)]

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N = Normality of the HCl solution

-

W = Weight of the dry starch sample (g)

-

210.22 = Molecular weight of the octenyl succinyl group

-

162 = Molecular weight of an anhydroglucose (B10753087) unit

-

Characterization Techniques

-

Particle Size and Zeta Potential Analysis: Disperse the OSA-starch nanoparticles or emulsion droplets in an appropriate solvent (usually water) and analyze using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[7][10][18][19][20][21]

-

Scanning Electron Microscopy (SEM): Mount the dry powder sample onto an aluminum stub using double-sided carbon tape and sputter-coat with a conductive material (e.g., gold). Observe the morphology and surface characteristics of the starch granules or microcapsules under the SEM.[14][18][22][23]

-

X-ray Diffraction (XRD): Place the powdered sample in a sample holder and scan over a 2θ range of 5° to 40° to determine the crystalline nature of the modified starch. A decrease in peak intensity compared to the native starch indicates a reduction in crystallinity.[4][21][22][24]

Evaluation of Drug Delivery Performance

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Determine the total amount of drug (W_total) used in the formulation.

-

Separate the encapsulated drug from the free drug. This can be done by centrifuging the nano/microparticle suspension and collecting the supernatant containing the free drug, or by washing the surface of the dried particles with a solvent in which the drug is soluble but the OSA-starch is not.

-

Quantify the amount of free drug (W_free) in the supernatant or washing solvent using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate EE and DL using the following equations:

EE (%) = [(W_total - W_free) / W_total] × 100

DL (%) = [(W_total - W_free) / W_particles] × 100

Where W_particles is the total weight of the nano/microparticles.

-

-

In Vitro Drug Release:

-

Prepare the release medium that mimics physiological conditions (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8). Maintain sink conditions by ensuring the drug concentration in the release medium does not exceed 10-15% of its solubility.

-

Disperse a known amount of the drug-loaded OSA-starch formulation in a predetermined volume of the release medium in a dissolution apparatus or a dialysis bag setup.

-

Maintain a constant temperature (e.g., 37°C) and agitation.

-

Withdraw samples from the release medium at specific time intervals and replace with fresh medium to maintain a constant volume.

-

Analyze the drug concentration in the collected samples.

-

Plot the cumulative percentage of drug released versus time and fit the data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[15][16][17][25][26]

-

Visualization of Workflows and Relationships

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of OSA-modified starch.

Drug Encapsulation and Release Workflow

Caption: General workflow for drug encapsulation and in vitro release studies.

Structure-Property-Function Relationship

Caption: Relationship between synthesis, properties, and function of OSA-starch.

Conclusion

OSA-modified starches represent a significant advancement in pharmaceutical excipients, offering a unique combination of biocompatibility, functionality, and versatility. Their tunable physicochemical properties, primarily governed by the degree of substitution and the botanical origin of the starch, allow for the rational design of drug delivery systems with tailored performance characteristics. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and formulation scientists to effectively harness the potential of OSA-modified starches in the development of innovative and effective drug products. Further research into the application of these polymers for targeted delivery and in combination with other excipients will continue to expand their role in modern pharmaceutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 5. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Properties of octenyl succinic anhydride (OSA) modified starches and their application in low fat mayonnaise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nano-encapsulation of coenzyme Q10 using octenyl succinic anhydride modified starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. [PDF] Study of Drug Release Kinetics from Sustained Release Matrix Tablets of Acyclovir using Natural Polymer Obtained from Colocasia Esculenta | Semantic Scholar [semanticscholar.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. researchgate.net [researchgate.net]

- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Differences in the structural properties of three OSA starches and their effects on the performance of high internal phase Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. Advances in Starch Nanoparticle for Emulsion Stabilization [mdpi.com]

- 25. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amphiphilic Properties of Octenyl Succinic Anhydride (OSA) Starch Esters

For Researchers, Scientists, and Drug Development Professionals

Octenyl succinic anhydride (B1165640) (OSA) modified starches are amphiphilic polymers that have garnered significant interest across the food, pharmaceutical, and cosmetic industries.[1][2] This is attributed to their exceptional ability to act as emulsifiers, encapsulating agents, and stabilizers.[3][4] By introducing a hydrophobic octenyl succinyl group onto the hydrophilic starch backbone, a molecule with dual affinity for both oil and water is created.[5][6] This technical guide provides a comprehensive overview of the synthesis, characterization, and functional properties of OSA starch esters, with a focus on their applications in emulsification and drug delivery.

Synthesis of OSA Starch Esters

The most common method for synthesizing OSA starch is through an esterification reaction in an aqueous slurry under alkaline conditions.[1][3] This process involves the reaction of the hydroxyl groups on the starch molecule with octenyl succinic anhydride.[7]

The traditional and most widely used method for OSA starch synthesis involves suspending granular starch in water and adding OSA under controlled pH and temperature.

Experimental Protocol:

-

Starch Slurry Preparation: A starch slurry is prepared by suspending native starch in distilled water, typically at a concentration of 30-35% (w/w).[8]

-

pH Adjustment: The pH of the slurry is adjusted to and maintained at approximately 8.0-9.0 using a sodium hydroxide (B78521) (NaOH) solution (e.g., 3% w/v).[8][9]

-